molecular formula C16H18N2O4S B5719813 2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B5719813
M. Wt: 334.4 g/mol
InChI Key: LIHHSRQLJBNWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, commonly known as DTT, is a synthetic compound with potential applications in scientific research. This molecule has been studied extensively due to its unique properties, making it a valuable tool for researchers in various fields.

Mechanism of Action

DTT works by reducing the disulfide bonds in PDI, which are critical for its enzymatic activity. This reduction disrupts the normal folding and maturation of proteins, leading to their misfolding and aggregation. This mechanism has been extensively studied, and DTT has been shown to be a potent and selective inhibitor of PDI.
Biochemical and Physiological Effects:
DTT has been shown to have a range of biochemical and physiological effects, including the inhibition of protein folding and aggregation, the stimulation of insulin secretion, and the modulation of immune responses. These effects make DTT a valuable tool for studying a wide range of biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of DTT is its high potency and selectivity as an inhibitor of PDI. This makes it an effective tool for studying the effects of protein misfolding and aggregation, as well as other biological processes. However, DTT can also have off-target effects, which can complicate data interpretation. Additionally, DTT can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research involving DTT. One area of interest is the development of more selective inhibitors of PDI, which could be used to study the specific roles of this enzyme in various biological processes. Additionally, DTT could be used in combination with other compounds to develop new therapies for diseases associated with protein misfolding and aggregation. Finally, DTT could be used to study the effects of protein folding and aggregation in a range of model organisms, including yeast, worms, and mice.

Synthesis Methods

DTT can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzoyl chloride with 4,5-dimethylthiophene-2-carboxylic acid, followed by the addition of ammonia to form the final product. This method has been optimized for high yield and purity, making it an efficient and reliable way to produce DTT.

Scientific Research Applications

DTT has been widely used in scientific research due to its ability to inhibit protein disulfide isomerase (PDI), an enzyme involved in the folding and maturation of proteins. By inhibiting PDI, DTT can be used to study the effects of protein misfolding and aggregation, which are associated with many diseases, including Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-8-9(2)23-16(13(8)14(17)19)18-15(20)10-5-6-11(21-3)12(7-10)22-4/h5-7H,1-4H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHHSRQLJBNWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

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